
N-(3,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. It was first introduced in 1973 and has since become one of the most commonly prescribed medications worldwide. Diclofenac is known for its potent anti-inflammatory, analgesic, and antipyretic properties, making it an essential tool in the treatment of various inflammatory conditions.
作用機序
N-(3,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response and are responsible for pain and fever. By inhibiting the activity of COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of platelet aggregation, reduction of leukocyte migration, and modulation of cytokine production. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
N-(3,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide is a widely used tool in laboratory experiments due to its potent anti-inflammatory and analgesic properties. It is commonly used to induce inflammation in animal models and to test the efficacy of anti-inflammatory drugs. However, it is important to note that this compound has limitations as a research tool, including potential off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several potential future directions for research on N-(3,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide. One area of interest is the development of new formulations and delivery methods to improve the efficacy and safety of the drug. Another area of interest is the investigation of the potential use of this compound in the treatment of other conditions, such as cancer and neurodegenerative diseases. Additionally, further research is needed to better understand the mechanisms underlying the anti-inflammatory and analgesic effects of this compound, which could lead to the development of new drugs with similar properties.
合成法
The synthesis of N-(3,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide involves a multistep process that begins with the reaction of 3,5-dichloroaniline with ethyl-2-chloroacetate to form 3,5-dichlorophenyl-ethyl-2-chloroacetate. This intermediate is then reacted with sodium methoxide to form the corresponding sodium salt, which is subsequently treated with sulfuric acid to produce this compound.
科学的研究の応用
N-(3,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide has been extensively studied for its therapeutic potential in various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gout. It has also been investigated for its potential use in the treatment of other conditions such as migraine, dysmenorrhea, and postoperative pain.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-3-10-4-5-14(21-2)15(6-10)22(19,20)18-13-8-11(16)7-12(17)9-13/h4-9,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBGVRLJXUKGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

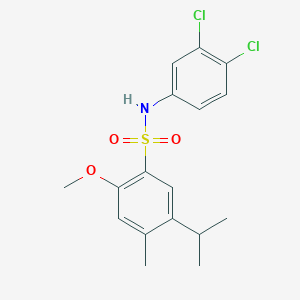
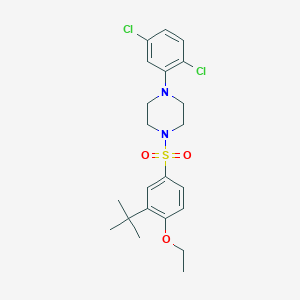
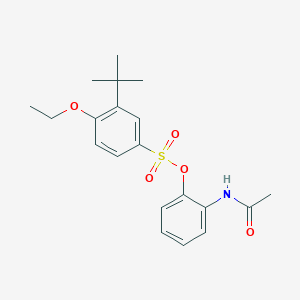
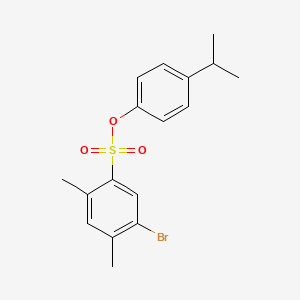
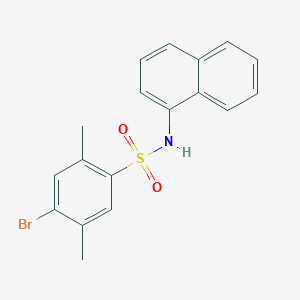
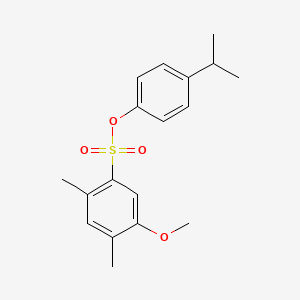
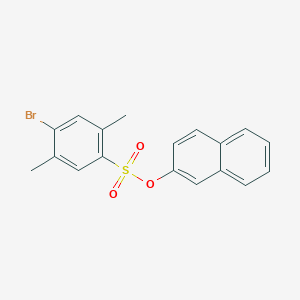
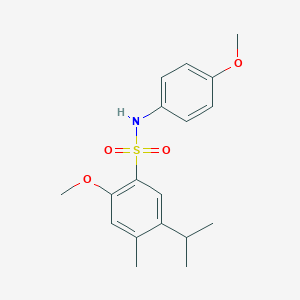

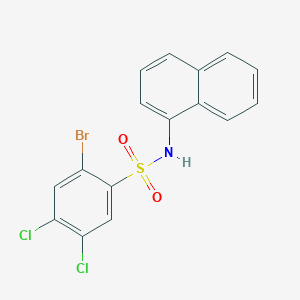

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)

